N-(2-Hydroxyethyl)-1,5-pentanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-1,5-pentanediamine: is an organic compound with the molecular formula C7H18N2O It is a diamine with a hydroxyethyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-1,5-pentanediamine typically involves the reaction of 1,5-pentanediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
1,5-Pentanediamine+Ethylene Oxide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-1,5-pentanediamine.
Reduction: Formation of N-(2-aminoethyl)-1,5-pentanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-1,5-pentanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of surfactants, chelating agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-1,5-pentanediamine involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diamine structure allows it to act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar structure but with a shorter carbon chain.
Methyldiethanolamine: Another similar compound with two hydroxyethyl groups attached to a nitrogen atom.
Uniqueness: N-(2-Hydroxyethyl)-1,5-pentanediamine is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable tool in multiple fields.
Properties
Molecular Formula |
C7H18N2O |
---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-(5-aminopentylamino)ethanol |
InChI |
InChI=1S/C7H18N2O/c8-4-2-1-3-5-9-6-7-10/h9-10H,1-8H2 |
InChI Key |
PVEDNAQTIGMRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.